2,4-Dichloro-7-nitroquinazoline
Overview
Description
Meso-Erythritol is an organic compound classified as a sugar alcohol or polyol. It is a naturally occurring achiral four-carbon sugar alcohol, which is the reduced form of either D- or L-erythrose and one of the two reduced forms of erythrulose . Meso-Erythritol is commonly used as a food additive and sugar substitute due to its sweetening properties and low caloric content .
Mechanism of Action
Target of Action
A structurally similar compound, 6-nitroquinazoline-2,4-diol, has been identified as a potential inhibitor ofShikimate Dehydrogenase (SDH) , a key enzyme in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants .
Mode of Action
It’s suggested that it may interact with its targets in a manner similar to 6-nitroquinazoline-2,4-diol, which decreases the activity of sdh by reducing vmax while keeping km unchanged, indicatingnon-competitive inhibition .
Biochemical Pathways
The shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants, is potentially affected by 2,4-Dichloro-7-nitroquinazoline . SDH, a key enzyme in this pathway, catalyzes the conversion of 3-dehydroshikimate to shikimate . Inhibition of SDH can disrupt this pathway, potentially affecting the synthesis of aromatic amino acids.
Pharmacokinetics
It’s suggested that the compound has high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is reported to be 1.83 (iLOGP), indicating its potential to cross biological membranes .
Action Environment
It’s suggested that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics .
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meso-Erythritol can be synthesized through the hydrogenation of dialkyl esters of tartaric acid in methanol or ethanol solution, leading to the formation of threitol and erythritol . Another method involves the fermentation of glucose using osmophilic yeasts such as Trigonopsis, Candida, Pichia, and Moniliella .
Industrial Production Methods: The industrial production of meso-Erythritol typically involves microbial fermentation. The process begins with the fermentation of starch enzyme hydrolysate using osmophilic yeasts like Trichosporonoides megachilensis. The resulting solution is then purified through ion exchange resin and activated charcoal, followed by crystallization, washing, and drying to obtain erythritol crystals .
Chemical Reactions Analysis
Types of Reactions: Meso-Erythritol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Meso-Erythritol can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: It can be reduced using hydrogen in the presence of a nickel catalyst.
Substitution: Meso-Erythritol can undergo substitution reactions with halogens under specific conditions.
Major Products:
Oxidation: The oxidation of meso-Erythritol can yield erythrose or erythrulose.
Reduction: The reduction process typically maintains the erythritol structure.
Substitution: Substitution reactions can produce various halogenated derivatives of erythritol.
Scientific Research Applications
Meso-Erythritol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Meso-Erythritol is unique compared to other sugar alcohols due to its achiral nature and specific chemical properties. Similar compounds include:
Threitol: A diastereomer of erythritol with different physical properties.
Sorbitol: Another sugar alcohol used as a sweetener but with different metabolic pathways.
Xylitol: A sugar alcohol with similar sweetening properties but different chemical structure and metabolic effects.
Meso-Erythritol stands out due to its low caloric content, non-cariogenic properties, and its ability to be used in various industrial and scientific applications.
Properties
IUPAC Name |
2,4-dichloro-7-nitroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUFSSBJSUBKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304090 | |
Record name | 2,4-Dichloro-7-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-65-8 | |
Record name | 2,4-Dichloro-7-nitroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129112-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-7-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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